molecular formula C8H8FNO2 B13653990 1-(5-Fluoro-4-methoxypyridin-2-yl)ethanone

1-(5-Fluoro-4-methoxypyridin-2-yl)ethanone

Cat. No.: B13653990
M. Wt: 169.15 g/mol
InChI Key: PYMKKGFIXXOWSG-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-methoxypyridin-2-yl)ethanone is a chemical compound belonging to the class of pyridine derivatives. It is characterized by a yellowish crystalline solid form and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 1-(5-Fluoro-4-methoxypyridin-2-yl)ethanone involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-methoxypyridine with ethanoyl chloride under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(5-Fluoro-4-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(5-Fluoro-4-methoxypyridin-2-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

1-(5-Fluoro-4-methoxypyridin-2-yl)ethanone can be compared with other pyridine derivatives such as:

    1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-(5-Chloro-4-methoxypyridin-2-yl)ethanone: The chlorine substitution can result in different chemical properties and biological activities.

    1-(5-Bromo-4-methoxypyridin-2-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

1-(5-fluoro-4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO2/c1-5(11)7-3-8(12-2)6(9)4-10-7/h3-4H,1-2H3

InChI Key

PYMKKGFIXXOWSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)OC)F

Origin of Product

United States

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